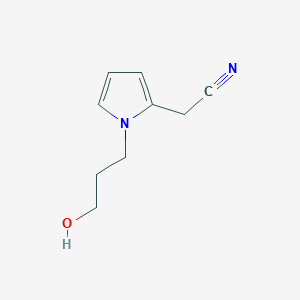

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

Descripción

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile is a pyrrole-derived compound featuring a hydroxypropyl substituent at the 1-position and an acetonitrile group at the 2-position.

Propiedades

Fórmula molecular |

C9H12N2O |

|---|---|

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

2-[1-(3-hydroxypropyl)pyrrol-2-yl]acetonitrile |

InChI |

InChI=1S/C9H12N2O/c10-5-4-9-3-1-6-11(9)7-2-8-12/h1,3,6,12H,2,4,7-8H2 |

Clave InChI |

UONSZZGFPSQAPL-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(C(=C1)CC#N)CCCO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues in Pyrrole-Acetonitrile Derivatives

(a) 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile

- Structure : Pyrrole ring with a methyl group at the 1-position and acetonitrile at the 2-position.

- Key Differences : Absence of the hydroxypropyl group reduces hydrophilicity compared to the target compound.

- Synthesis : Prepared via alkylation of N-methylpyrrole with chloroacetonitrile in the presence of sodium acetate .

- Applications : Intermediate in pharmaceutical synthesis; methyl substituent may enhance metabolic stability.

(b) {3-[(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-oxetan-3-yl}-acetonitrile

- Structure : Complex pyrrolidine-oxetane scaffold with acetonitrile and ethyl groups.

Hydroxypropyl-Containing Heterocycles

(a) 1-(3-Hydroxypropyl)pyridinium Ionic Liquids

- Examples : Trifluorotris(perfluoroethyl) phosphate and bis(trifluoromethylsulfonyl)-amide salts.

- Key Differences : Pyridinium core instead of pyrrole; ionic nature confers high polarity and thermal stability.

- Physicochemical Properties : High activity coefficients for organic solutes, suggesting utility in separation processes .

(b) Ezetimibe Metabolites (e.g., Compound 2)

- Structure : Azetidin-2-one ring with fluorophenyl and hydroxypropyl groups.

- Key Differences : Lack of acetonitrile group; hydroxylation enhances metabolic clearance.

- Biological Relevance : Demonstrates fungal biotransformation of halogenated drugs, highlighting hydroxypropyl’s role in modifying pharmacokinetics .

Functional Group Comparisons

(a) 3-Heptyl-1H-pyrrole

- Structure : Pyrrole with a heptyl chain at the 3-position.

- Key Differences : Long alkyl chain increases lipophilicity, contrasting with the hydrophilic hydroxypropyl group in the target compound.

- Safety Data : Requires precautions for inhalation and skin contact, suggesting nitrile groups (in acetonitrile derivatives) may pose additional toxicity risks .

(b) Tioclomarol

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Hydroxypropyl Group : Enhances solubility in polar media compared to alkyl chains (e.g., heptyl in 3-Heptyl-1H-pyrrole) . In ionic liquids, this group improves compatibility with organic solutes .

- Pharmacological Potential: Pyrrole-acetonitrile scaffolds are prevalent in patented kinase inhibitors, suggesting the target compound’s utility in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.